molecular formula C11H13ClO2 B13288285 2-(4-Chloro-2-methylphenyl)butanoic acid

2-(4-Chloro-2-methylphenyl)butanoic acid

Cat. No.: B13288285
M. Wt: 212.67 g/mol
InChI Key: GTMRPDQQLNFCBR-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methylphenyl)butanoic acid is an organic compound with the molecular formula C11H13ClO3. It is a derivative of butanoic acid, where the butanoic acid moiety is substituted with a 4-chloro-2-methylphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methylphenyl)butanoic acid typically involves the reaction of 4-chloro-2-methylphenol with butyric acid under specific conditions. One common method is the esterification of 4-chloro-2-methylphenol with butyric acid, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification and hydrolysis processes. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methylphenyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chloro-2-methylphenyl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The chloro and methyl groups on the phenyl ring play a crucial role in its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-2-methylphenoxy)butanoic acid
  • 4-(4-Chloro-2-methylphenoxy)butanoic acid
  • 2-Methyl-4-chlorophenoxybutyric acid

Uniqueness

2-(4-Chloro-2-methylphenyl)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

2-(4-chloro-2-methylphenyl)butanoic acid

InChI

InChI=1S/C11H13ClO2/c1-3-9(11(13)14)10-5-4-8(12)6-7(10)2/h4-6,9H,3H2,1-2H3,(H,13,14)

InChI Key

GTMRPDQQLNFCBR-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=C(C=C1)Cl)C)C(=O)O

Origin of Product

United States

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